molecular formula C16H13ClN2O2 B2406306 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione CAS No. 199803-03-7

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione

Cat. No. B2406306
CAS RN: 199803-03-7
M. Wt: 300.74
InChI Key: UYDZPXMPQGXBLR-UHFFFAOYSA-N
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Description

“2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione” is a chemical compound that can be used for pharmaceutical testing . It’s a part of the isoindoline-1,3-dione derivatives, which are an important group of medicinal substances .


Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves obtaining new 1H-isoindole-1,3(2H)-dione derivatives and potential pharmacophores in good yield . The structure of the new imides is confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS . Based on the obtained results of ESI–MS, the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reactions are confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS .


Physical And Chemical Properties Analysis

The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule . More specific properties like melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on chemical databases .

Scientific Research Applications

Urease Inhibition

Urease is an enzyme responsible for various health issues, including kidney stone formation, hepatic coma, and peptic ulcers. Researchers have synthesized a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids containing this compound. These derivatives exhibit potent anti-urease activity, with IC50 values ranging from 0.0019 μM to 0.0532 μM . Notably, the derivative 4i stands out as the most effective inhibitor .

Plant Growth Regulation

Indole derivatives play a crucial role in plant biology. For instance, indole-3-acetic acid (IAA) , produced from tryptophan degradation, acts as a plant hormone. While our compound is structurally different from IAA, it may have similar effects on plant growth and development .

Mechanism of Action

The biological properties of these compounds are determined in terms of their cyclooxygenase (COX) inhibitory activity . Some compounds showed greater inhibition of COX-2, while others inhibited COX-1 more strongly than the reference compound meloxicam .

properties

IUPAC Name

2-[(4-chloro-2-methylanilino)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-10-8-11(17)6-7-14(10)18-9-19-15(20)12-4-2-3-5-13(12)16(19)21/h2-8,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDZPXMPQGXBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione

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